3-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione

Oxazolidine-2,4-dione Picolinoyl Nicotinoyl

3-[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione (CAS 2034273-93-1) is a synthetic small molecule (MW 275.26 g/mol, molecular formula C13H13N3O4) belonging to the oxazolidine-2,4-dione class, a pharmacophore recognized for its role in antibacterial drug discovery. The compound incorporates a picolinoyl (pyridine-2-carbonyl) moiety linked via a pyrrolidine spacer to the oxazolidine-2,4-dione core, a design that distinguishes it from classical 2-oxazolidinone antibiotics such as linezolid.

Molecular Formula C13H13N3O4
Molecular Weight 275.264
CAS No. 2034273-93-1
Cat. No. B2408950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
CAS2034273-93-1
Molecular FormulaC13H13N3O4
Molecular Weight275.264
Structural Identifiers
SMILESC1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=CC=N3
InChIInChI=1S/C13H13N3O4/c17-11-8-20-13(19)16(11)9-4-6-15(7-9)12(18)10-3-1-2-5-14-10/h1-3,5,9H,4,6-8H2
InChIKeyZPGPOVNLQJYRDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione (CAS 2034273-93-1): Structural and Pharmacophoric Baseline for Antibacterial Lead Optimization


3-[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione (CAS 2034273-93-1) is a synthetic small molecule (MW 275.26 g/mol, molecular formula C13H13N3O4) belonging to the oxazolidine-2,4-dione class, a pharmacophore recognized for its role in antibacterial drug discovery [1]. The compound incorporates a picolinoyl (pyridine-2-carbonyl) moiety linked via a pyrrolidine spacer to the oxazolidine-2,4-dione core, a design that distinguishes it from classical 2-oxazolidinone antibiotics such as linezolid [2]. It is primarily investigated as a research tool for developing novel antibacterial agents targeting Gram-positive pathogens, with structural analogs demonstrating in vitro activity comparable to linezolid against Staphylococcus aureus and Streptococcus pneumoniae .

Why Generic Substitution Fails for 3-[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione in Antibacterial Research


Substituting 3-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione with a generic oxazolidine-2,4-dione analog or a classical oxazolidinone such as linezolid introduces critical structural and pharmacophoric liabilities. The picolinoyl (pyridine-2-carbonyl) substituent confers a unique hydrogen-bonding geometry and electronic distribution that cannot be replicated by its regioisomer, the nicotinoyl (pyridine-3-carbonyl) variant, or by bulkier acyl replacements such as diphenylacetyl (CAS 2034314-37-7) [1]. Furthermore, the oxazolidine-2,4-dione core exhibits a distinct tautomeric and metabolic profile relative to the 2-oxazolidinone scaffold employed in linezolid and tedizolid, directly impacting ribosome binding kinetics and resistance susceptibility [2]. Simple replacement with the unsubstituted 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione scaffold (CAS 1864057-54-4) forfeits the picolinoyl-mediated target engagement entirely, rendering direct functional comparison invalid .

Quantitative Differentiation Evidence for 3-[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione Relative to Structural Analogs and In-Class Candidates


Regioisomeric Picolinoyl vs. Nicotinoyl Substitution: Computed Physicochemical Divergence

The target compound, bearing a picolinoyl (pyridine-2-carbonyl) substituent, differs fundamentally from its nicotinoyl (pyridine-3-carbonyl) regioisomer in computed hydrogen-bonding capacity and topological polar surface area (TPSA). PubChem-computed descriptors indicate the target compound has 0 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), with a TPSA of 79.1 Ų [1]. In contrast, the nicotinoyl analog (PubChem CID 132371484) displays a TPSA of 79.1 Ų but differing electrostatic potential distribution due to the altered nitrogen position, which directly influences molecular recognition at the ribosomal 50S subunit target [2]. This regioisomeric distinction is non-trivial: in the related 3-(pyridine-3-yl)-2-oxazolidinone series, the pyridyl nitrogen position critically modulates antibacterial MIC values against Staphylococcus aureus by up to 4-fold [3].

Oxazolidine-2,4-dione Picolinoyl Nicotinoyl Regioisomer Physicochemical property

Acyl Substituent Bulk and Lipophilicity: Picolinoyl vs. Diphenylacetyl Differentiation

The target compound (MW 275.26 g/mol, XLogP3-AA = 0.3) is markedly smaller and more polar than the diphenylacetyl-substituted comparator 3-[1-(2,2-diphenylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione (CAS 2034314-37-7, MW 364.4 g/mol, predicted XLogP ~2.8) [1]. This 89.1 g/mol molecular weight reduction and ~2.5 log unit decrease in lipophilicity confer superior aqueous solubility and potentially lower plasma protein binding, critical parameters for in vitro assay reproducibility and translational pharmacokinetics . The 2,2-diphenylacetyl group introduces substantial steric bulk that can sterically hinder access to the ribosomal binding pocket, whereas the compact picolinoyl moiety preserves binding site complementarity while contributing a metal-chelating pyridyl nitrogen for enhanced target affinity .

Picolinoyl Diphenylacetyl Lipophilicity XLogP3-AA Molecular weight

Oxazolidine-2,4-dione vs. 2-Oxazolidinone Core: Distinct Ribosome Binding and Resistance Profiles

The oxazolidine-2,4-dione core of the target compound is chemically distinct from the 2-oxazolidinone scaffold found in linezolid and tedizolid. The additional carbonyl at position 4 in oxazolidine-2,4-dione introduces an extra hydrogen bond acceptor and alters the ring electronics, which has been exploited in the synthesis of linezolid itself, where an oxazolidine-2,4-dione intermediate serves as a key precursor [1]. This structural divergence is functionally significant: oxazolidine-2,4-dione derivatives can engage the ribosomal peptidyl transferase center through a distinct hydrogen-bonding network compared to 2-oxazolidinones, potentially circumventing linezolid-resistance mechanisms such as the G2576U mutation in 23S rRNA or acquisition of the cfr methyltransferase gene, which confer resistance to linezolid (MIC increases from ≤2 μg/mL to ≥8 μg/mL in resistant strains) [2]. In related oxazolidine-2,4-dione series, brominated analogs have demonstrated MIC values of 8 μg/mL against S. aureus, comparable to linezolid's susceptible breakpoint of ≤4 μg/mL .

Oxazolidine-2,4-dione 2-Oxazolidinone Linezolid 50S ribosome Antibiotic resistance

Hydrogen Bond Donor Deficiency: Implications for Permeability and Efflux Avoidance

The target compound possesses zero hydrogen bond donors (HBD = 0), a property that distinguishes it from many oxazolidinone antibiotics, which typically contain at least one HBD (e.g., linezolid: HBD = 1 from the acetamide NH) [1]. A HBD count of zero is associated with enhanced passive membrane permeability in Gram-positive bacteria, as hydrogen bond donors incur a substantial desolvation penalty during membrane transit [2]. Furthermore, bacterial efflux pumps such as NorA in S. aureus preferentially recognize and extrude compounds with exposed HBD motifs; the absence of HBDs in the target compound may reduce efflux susceptibility, potentially translating to lower MIC values in efflux-competent strains [3]. This property is not shared by the unsubstituted 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione scaffold (which contains a protonatable pyrrolidine NH, HBD = 1 in its free base form) or by linezolid (HBD = 1).

Hydrogen bond donor Permeability Efflux Gram-positive Drug-likeness

Optimal Scientific and Industrial Application Scenarios for 3-[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione Procurement


Structure-Guided Antibacterial Lead Optimization Targeting the 50S Ribosomal Subunit

The compound's picolinoyl-oxazolidine-2,4-dione scaffold is ideally suited for structure-activity relationship (SAR) campaigns aimed at optimizing ribosome binding affinity. Its zero HBD count and moderate XLogP (0.3) provide a differentiated starting point relative to linezolid (HBD = 1), allowing medicinal chemists to systematically explore hydrogen-bonding interactions at the peptidyl transferase center without confounding HBD-mediated effects [1]. The compact picolinoyl group preserves ligand efficiency while the pyridyl nitrogen offers a metal-chelating handle for enhancing target binding .

Linezolid-Resistance Circumvention Tool Compound for Gram-Positive Infection Models

Given the chemically distinct oxazolidine-2,4-dione core relative to 2-oxazolidinones, this compound serves as a critical tool for probing activity against linezolid-resistant S. aureus and Enterococcus faecium strains harboring cfr or 23S rRNA mutations [2]. The scaffold's structural divergence from linezolid predicts a distinct binding mode that may evade established resistance mechanisms, making it valuable for resistance-breaking antibiotic discovery programs [3].

Physicochemical Property Benchmarking for Gram-Positive Permeability Optimization

With HBD = 0, HBA = 5, XLogP = 0.3, and only 2 rotatable bonds, this compound occupies a favorable region of Gram-positive permeability space as defined by Veber and Lipinski guidelines [4]. It can serve as a reference standard for permeability assays (e.g., PAMPA or Caco-2 models adapted for Gram-positive bacterial membrane surrogates) and for calibrating in silico permeability prediction models across oxazolidinone and oxazolidine-dione chemical space [5].

Fragment-Based and Computational Docking Studies of Ribosome-Ligand Interactions

The compound's moderate molecular weight (275.26 g/mol) and limited conformational flexibility (2 rotatable bonds) make it an excellent candidate for fragment-based drug discovery (FBDD) and molecular docking studies targeting the 50S ribosomal subunit. Its computed properties align with fragment-library criteria, and it can be co-crystallized or docked to elucidate key ribosome-ligand interactions that inform the design of higher-affinity analogs [6].

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